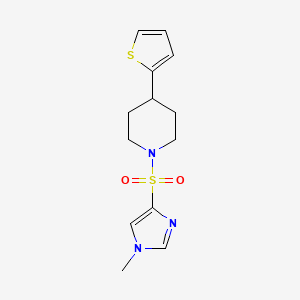

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-2-yl)piperidine

Description

1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-2-yl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a thiophen-2-yl group at the 4-position and a sulfonated 1-methylimidazole moiety at the 1-position. This structure combines aromatic (thiophene) and heteroaromatic (imidazole) systems with a sulfonyl linker, imparting unique electronic and steric properties.

Synthetic routes for analogous compounds (e.g., sulfonated imidazole-piperidine derivatives) typically involve nucleophilic substitution or coupling reactions. For instance, describes heating imidazole precursors with amines/piperazines under reflux to form sulfonamide linkages, monitored via HPLC for reaction completion . The target compound’s structural complexity suggests similar synthetic challenges, including regioselectivity in sulfonation and purification requirements.

Properties

IUPAC Name |

1-(1-methylimidazol-4-yl)sulfonyl-4-thiophen-2-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S2/c1-15-9-13(14-10-15)20(17,18)16-6-4-11(5-7-16)12-3-2-8-19-12/h2-3,8-11H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVNBXZFOVZDNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-2-yl)piperidine typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

Sulfonylation: The imidazole ring is then sulfonylated using reagents like sulfonyl chlorides under basic conditions.

Piperidine ring formation: The piperidine ring can be introduced through nucleophilic substitution reactions.

Thiophene attachment: Finally, the thiophene moiety is attached via cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under hydrogenation conditions.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing imidazole and piperidine have been tested for their efficacy against various bacterial strains. In vitro studies demonstrated that these compounds could inhibit the growth of pathogens effectively, suggesting potential use as antibiotics or antifungal agents .

Central Nervous System Disorders

The compound's structural characteristics suggest potential applications in treating central nervous system disorders. Similar compounds have been investigated for their effects on conditions such as Alzheimer's disease and mild cognitive impairment. The inhibition of specific enzymes related to neurodegeneration is a promising area of research .

Metabolic Disorders

There is growing interest in the use of this compound for metabolic disorders like type 2 diabetes and obesity. Compounds that inhibit 11β-hydroxysteroid dehydrogenase type 1 have been shown to ameliorate conditions associated with metabolic syndrome, including insulin resistance and hypertension .

Case Studies and Research Findings

To illustrate the applications of this compound, several case studies are summarized below:

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with various biological targets. These studies reveal that hydrophobic interactions play a crucial role in ligand-receptor binding, which is essential for its therapeutic efficacy .

Mechanism of Action

The mechanism of action of 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-2-yl)piperidine would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent variations (Table 1). Key comparisons are drawn from patents, synthetic studies, and commercial catalogs.

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations

Electronic Effects of Sulfonyl Groups :

- The target compound’s 1-methylimidazole sulfonyl group (electron-withdrawing) contrasts with the tosyl group in , which has stronger electron-withdrawing effects due to the para-methylbenzene moiety. This difference may influence binding affinity in enzymatic targets .

- Compound 24 shares the 1-methylimidazole sulfonyl group but substitutes thiophene with chlorophenyl, enhancing lipophilicity (ClogP ~3.2 vs. thiophene’s ~2.1).

Synthetic Feasibility :

- and highlight challenges in regioselective sulfonation and amine coupling. For example, Compound 24 required HPLC monitoring to confirm purity , whereas simpler analogs (e.g., ) are commercially available .

Biological Relevance :

- The target compound’s thiophene moiety may confer selectivity for cytochrome P450 enzymes or kinases with hydrophobic binding pockets, as seen in analogs like 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidine .

Biological Activity

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-2-yl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an imidazole sulfonyl group and a thiophene moiety. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Antibacterial Activity

Research has demonstrated that compounds with similar structural motifs exhibit notable antibacterial properties. For instance, a study on piperidine derivatives showed moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, with some compounds achieving IC50 values as low as 2.14 µM . The sulfonamide functional group is particularly important for this activity, as it has been linked to enzyme inhibition and antibacterial effects.

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| Compound A | Salmonella typhi | 2.14 ± 0.003 |

| Compound B | Bacillus subtilis | 0.63 ± 0.001 |

| Reference (Thiourea) | - | 21.25 ± 0.15 |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Compounds derived from similar scaffolds have shown strong inhibitory activity against these enzymes, which are crucial in various physiological processes.

Key Findings:

- Several piperidine derivatives demonstrated strong AChE inhibition, with IC50 values indicating potent activity.

- Urease inhibitors derived from this class of compounds could potentially replace existing treatments after further evaluation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Binding : The sulfonamide group enhances binding affinity to target enzymes, inhibiting their function.

- Receptor Interaction : Similar compounds have shown affinity for opioid receptors, suggesting potential for analgesic effects .

Study on Antimicrobial Properties

A comprehensive study synthesized various piperidine derivatives and evaluated their antimicrobial properties using standard protocols against multiple bacterial strains. The results indicated that modifications in the sulfonamide group significantly affected the antibacterial potency.

Evaluation of Enzyme Inhibition

In another study, the synthesized compounds were tested for their ability to inhibit AChE and urease. The findings revealed that certain derivatives exhibited IC50 values significantly lower than those of established inhibitors, highlighting their potential as therapeutic agents .

Q & A

Basic: What synthetic methodologies are recommended for introducing the sulfonyl group in 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-2-yl)piperidine?

Methodological Answer:

The sulfonylation of the 1-methylimidazole moiety can be achieved using 1-methyl-1H-imidazole-4-sulfonyl chloride as a key intermediate. This intermediate is synthesized by reacting 1-methylimidazole with chlorosulfonic acid under controlled temperatures (0–5°C) in an inert atmosphere to minimize side reactions . Post-synthesis, purification via column chromatography (e.g., silica gel, eluent: dichloromethane/methanol gradient) is critical to isolate the sulfonyl chloride. Subsequent coupling with the piperidine-thiophene scaffold requires a nucleophilic substitution or Mitsunobu reaction, depending on the reactivity of the piperidine nitrogen. Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm purity via HPLC (>95% purity, C18 column, acetonitrile/water mobile phase) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer:

Analog Synthesis : Prepare derivatives with variations in the thiophene ring (e.g., 3-thienyl, furan, or substituted thiophenes) and sulfonyl group (e.g., alkylsulfonyl, aryl sulfonates) to assess electronic and steric effects .

Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence-based assays (IC50 determination) or cellular models (e.g., cytotoxicity in cancer cell lines). Include positive controls (e.g., known inhibitors) and validate dose-response curves.

Computational Analysis : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to correlate substituent effects with binding affinity and stability in the active site .

Basic: What analytical techniques are essential for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the presence of the 1-methylimidazole (δ ~7.5–8.0 ppm for imidazole protons), sulfonyl group (no direct protons), and thiophene (δ ~6.5–7.2 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry : High-resolution ESI-MS (m/z calculated for C₁₃H₁₆N₃O₂S₂: ~334.06) confirms molecular weight.

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol/water (1:1) and analyze using a diffractometer (e.g., Mo-Kα radiation) .

Advanced: How can researchers address low solubility of this compound in aqueous buffers for in vitro assays?

Methodological Answer:

Solubility Enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) while ensuring solvent compatibility with biological assays .

Salt Formation : Synthesize hydrochloride or sodium salts by reacting the free base with HCl or NaOH, followed by lyophilization.

Prodrug Design : Introduce hydrolyzable groups (e.g., esters, phosphates) to the piperidine nitrogen, which cleave in physiological conditions .

Basic: What safety precautions are necessary when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of sulfonyl chloride intermediates .

- First Aid : For skin contact, rinse immediately with water (15 min) and seek medical attention if irritation persists. For spills, neutralize with sodium bicarbonate before disposal .

Advanced: How can researchers resolve discrepancies in biological activity data across different assay platforms?

Methodological Answer:

Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).

Buffer Optimization : Test varying pH (6.5–7.5) and ionic strength to mimic physiological conditions. Include controls for non-specific binding (e.g., bovine serum albumin) .

Data Normalization : Use Z-factor analysis to assess assay robustness and normalize activity to internal standards (e.g., % inhibition relative to a reference compound) .

Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?

Methodological Answer:

- LogP and PSA : Use ChemAxon or SwissADME to calculate logP (lipophilicity) and polar surface area (PSA), critical for predicting membrane permeability .

- pKa Estimation : ADMET Predictor or ACD/Labs software to determine ionization states at physiological pH.

- Solubility Prediction : Employ QSPR models in MOE or Schrödinger to guide formulation strategies .

Advanced: How can crystallographic data inform the design of more stable analogs?

Methodological Answer:

- X-ray Analysis : Resolve the crystal structure to identify key intermolecular interactions (e.g., hydrogen bonds between sulfonyl oxygen and active-site residues) .

- Bioisosteric Replacement : Replace the thiophene ring with bioisosteres (e.g., pyridine, furan) while maintaining critical bond angles and torsion angles observed in the crystal lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.